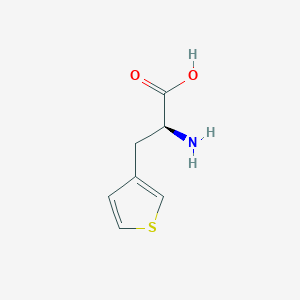

3-(3-Thienyl)-l-alanine

Beschreibung

Significance of Non-Proteinogenic Amino Acids in Chemical Biology

While the 22 proteinogenic amino acids form the fundamental building blocks of proteins, a vast world of over 140 naturally occurring and thousands of synthetically produced non-proteinogenic amino acids (NPAAs) exists. wikipedia.org These NPAAs are not encoded by the universal genetic code but play crucial roles in various biological processes. wikipedia.orgomicsonline.org They can act as metabolic intermediates, signaling molecules, and even defense compounds in organisms. cultivatorphytolab.com

In the realm of chemical biology, the significance of NPAAs is multifaceted. Their incorporation into peptides and proteins can confer novel structural and functional properties, such as enhanced stability against proteolytic degradation, improved receptor binding affinity, and altered conformational preferences. ontosight.aichemimpex.com This makes them invaluable tools for designing therapeutic peptides, probes for studying biological systems, and novel biomaterials. cultivatorphytolab.comnih.gov Furthermore, many NPAAs themselves exhibit interesting pharmacological activities, serving as precursors for the development of new drugs. wikipedia.orgontosight.ai

The Thiophene Moiety as a Bioisosteric Feature in Amino Acid Derivatives

A key feature of 3-(3-Thienyl)-L-alanine is the presence of a thiophene ring, a five-membered aromatic ring containing a sulfur atom. In medicinal chemistry, the thiophene ring is often employed as a bioisostere for the phenyl ring. researchgate.netnih.gov Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. nih.gov

The thiophene ring, being electron-rich, can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. nih.gov Its size and electronic characteristics closely mimic those of a phenyl group, allowing it to fit into binding pockets designed for phenylalanine or tyrosine. researchgate.netnih.gov However, the presence of the sulfur atom can also introduce unique electronic and steric properties that can lead to improved interactions with target receptors or enzymes. nih.govnih.gov This bioisosteric replacement has been successfully utilized in the design of various therapeutic agents, including enzyme inhibitors and receptor modulators. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound has followed several promising trajectories, highlighting its versatility as a research tool.

Peptide Synthesis and Modification: A primary application of this compound is in the synthesis of novel peptides. chemimpex.comchemimpex.com Its incorporation can influence the peptide's secondary structure and stability. chemimpex.com For instance, peptides containing 3-(3-thienyl)alanine have been studied for their ability to form self-assembling structures like amyloid fibrils, which have implications for understanding disease and developing new nanomaterials. researchgate.net The Fmoc-protected version of this compound is a common building block in solid-phase peptide synthesis. chemimpex.com

Drug Discovery and Medicinal Chemistry: The unique properties of the thienyl group make this compound an attractive scaffold for drug discovery. chemimpex.comchemimpex.com Researchers have incorporated this amino acid into peptides to create potent enzyme inhibitors. For example, a peptide containing 3-(3-thienyl)-glycine, a related compound, showed enhanced binding to the histone methyltransferase SETD8. nih.gov Furthermore, a tripeptide containing this compound, named TOP, has been investigated as a novel angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension. dovepress.comnih.govnih.gov

Biochemical and Biophysical Studies: The unique spectroscopic properties of the thiophene ring can be exploited as a probe to study peptide-protein interactions and enzyme mechanisms. nih.gov The substitution of natural amino acids with this compound allows researchers to investigate the role of specific side chains in protein folding and function. chemimpex.com Studies have also explored the enzymatic resolution of racemic mixtures of related thienyl alanines to obtain the pure enantiomers necessary for biological studies. nih.govresearchgate.net

Table 1: Research Applications of this compound and its Derivatives

| Research Area | Specific Application | Key Findings |

|---|---|---|

| Peptide Synthesis | Incorporation into self-assembling peptides | Forms β-sheet-rich amyloid fibrils, potential for developing nanomaterials with electronic functionality. researchgate.net |

| Drug Discovery | Development of enzyme inhibitors | Peptides with thienyl substitutions showed tighter binding to the histone methyltransferase SETD8. nih.gov |

| Drug Discovery | Design of antihypertensive agents | A tripeptide containing this compound (TOP) demonstrated potent ACE inhibition. dovepress.comnih.govnih.gov |

| Biochemical Studies | Probing enzyme-substrate interactions | The position of the sulfur atom in the thienyl ring influences the efficiency of incorporation by pyrrolysyl-tRNA synthetase. nih.gov |

| Biocatalysis | Enzymatic synthesis of chiral amino acids | Racemic mixtures of related thienyl alanines can be resolved enzymatically to yield pure D- and L-enantiomers. nih.govresearchgate.net |

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIZSAUUYAGTMS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101282171 | |

| Record name | (αS)-α-Amino-3-thiophenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3685-51-6 | |

| Record name | (αS)-α-Amino-3-thiophenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3685-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-3-Thienyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (αS)-α-Amino-3-thiophenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Thien-3-yl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-3-THIENYL-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8M2770HBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 3- 3-thienyl -l-alanine

Chemoenzymatic and Biocatalytic Approaches for Enantioselective Synthesis

The production of enantiomerically pure 3-(3-Thienyl)-L-alanine is paramount for its application in biologically active molecules. Chemoenzymatic and biocatalytic methods are favored for their high selectivity and operation under mild conditions. These approaches leverage the stereospecificity of enzymes to resolve racemic mixtures or to directly synthesize the desired L-enantiomer.

Classical Resolution Techniques: Diastereomeric Salt Crystallization for Enantiomer Separation

One of the foundational methods for separating enantiomers is classical resolution, which involves the formation of diastereomeric salts. This technique relies on the reaction of a racemic mixture, such as DL-3-(3-thienyl)alanine, with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. researchgate.netresearchgate.net

The process begins with the selection of a suitable chiral resolving agent, often a readily available and optically pure acid or base like (S)-mandelic acid. researchgate.netresearchgate.net When the racemic thienylalanine derivative reacts with the resolving agent, two diastereomeric salts are formed. Due to their distinct three-dimensional structures, these salts pack differently into a crystal lattice, leading to one being less soluble in a particular solvent system. libretexts.org Through careful recrystallization, the less-soluble diastereomer can be isolated in high purity. libretexts.orgjustia.com Finally, the resolving agent is removed, typically by an acid-base extraction, to yield the desired enantiomerically pure this compound. researchgate.net The efficiency of this method is dependent on finding the right combination of resolving agent and solvent to maximize the solubility difference between the diastereomeric salts. researchgate.netjustia.com

Enantioselective Hydrolysis of Alkyl Esters Utilizing Biocatalysts (e.g., Alpha-Chymotrypsin)

Enzymatic resolution offers a highly selective alternative to classical crystallization. A common strategy involves the enantioselective hydrolysis of racemic esters of 3-(3-thienyl)alanine. Proteases, such as α-chymotrypsin, are particularly effective for this purpose. researchgate.netgoogle.com

In this method, a racemic mixture of an alkyl ester of 3-(3-thienyl)alanine is exposed to the enzyme. α-Chymotrypsin preferentially catalyzes the hydrolysis of the ester group of the L-enantiomer, converting it to the free L-amino acid, while leaving the D-enantiomer ester largely unreacted. researchgate.netnih.gov The resulting mixture consists of the L-amino acid and the D-amino acid ester, which can be easily separated due to their different chemical properties (e.g., solubility in acidic or basic aqueous solutions). Research has shown that chemical modification of α-chymotrypsin, for instance by adding hydrophobic groups, can markedly enhance its enantioselectivity for hydrophobic amino acid esters. nih.gov This approach provides a direct route to the L-amino acid with high optical purity.

| Biocatalyst | Substrate | Product | Key Finding |

| α-Chymotrypsin | Racemic N-acyl-3-(thienyl)alanine alkyl ester | N-acyl-3-(3-Thienyl)-L-alanine | The enzyme selectively hydrolyzes the L-enantiomer ester. google.comresearchgate.net |

| Subtilisin | Racemic β-Benzamido-α-(3-pyridyl)-DL-alanine methyl ester | D-isomer | The methyl ester was effectively resolved with subtilisin, demonstrating protease utility. researchgate.net |

| Modified α-Chymotrypsin | p-Nitrophenyl N-dodecanoyl-D(L)-phenylalaninates | N-dodecanoyl-L-phenylalanine | Chemical modification with hydrophobic groups enhanced enantioselectivity. nih.gov |

Biotransformation Pathways via Hydantoin or Azlactone Routes

The "Hydantoinase Process" is a powerful biocatalytic cascade for producing optically pure amino acids. nih.gov This method can be applied to the synthesis of this compound, starting from a chemically synthesized racemic 5-(3-thienylmethyl)hydantoin. google.comgoogle.com The process involves a sequence of enzymatic reactions:

Stereoselective Hydrolysis : A D- or L-selective hydantoinase hydrolyzes the corresponding enantiomer of the hydantoin ring to form an N-carbamoyl-amino acid. nih.gov

Racemization : A hydantoin racemase simultaneously converts the remaining, unhydrolyzed hydantoin enantiomer to the racemate, allowing for a theoretical yield of 100%. nih.gov

Hydrolysis : A highly enantiospecific N-carbamoyl-amino acid amidohydrolase (N-carbamoylase) hydrolyzes the N-carbamoyl-L-amino acid to yield the free L-amino acid. nih.gov

A related biotransformation starts from 2-hydroxy-3-thienylacrylic acids, which can be derived from the hydrolytic ring-opening of azlactone precursors. google.comgoogle.com The enol form of the acrylic acid then undergoes transamination, with an amino donor like L-aspartic or L-glutamic acid, catalyzed by a transaminase to produce L-thienylalanine. google.comgoogle.comresearchgate.net One challenge noted for the hydantoinase process for thienylalanine is the potential difficulty in accessing the necessary 5-thienylmethylhydantoin starting material. google.com

Enzymatic Addition of Ammonia to Thienyl Acrylic Acid Precursors

A direct and atom-economical route to this compound involves the stereoselective addition of ammonia to the corresponding α,β-unsaturated acid precursor, 3-(3-thienyl)acrylic acid. google.comnih.gov Phenylalanine ammonia lyase (PAL) enzymes are particularly well-suited for this transformation, as they catalyze the reversible regio- and stereoselective addition of ammonia to arylacrylic acids. researchgate.net

This chemoenzymatic process has been investigated for a variety of substituted thienylacrylic acids. Wild-type PALs from organisms like Planctomyces brasiliensis showed promise, and their activity and substrate scope have been further improved through site-directed mutagenesis. researchgate.net The reaction typically proceeds in an aqueous medium under mild conditions, yielding the desired L-α-amino acid with high conversion rates and excellent enantiopurity. researchgate.net This method circumvents the need for resolving a racemic mixture, as the chiral center is created directly with the correct stereochemistry.

Solution-Phase Synthetic Strategies for Peptide Incorporation

Once enantiomerically pure this compound is obtained, it can be incorporated into peptide sequences. sigmaaldrich.com This is often achieved using solution-phase peptide synthesis, a versatile method that involves the formation of a peptide (amide) bond between the carboxyl group of one amino acid and the amino group of another in a stepwise manner in a homogenous solution. ekb.eg

Active Ester and Carbodiimide Coupling Methods for Peptide Bond Formation

To facilitate the formation of the peptide bond, the carboxyl group of the incoming amino acid (in this case, a protected this compound) must be activated. Two of the most common and reliable activation strategies in solution-phase synthesis are the active ester and carbodiimide methods. acs.org

Active Ester Method: In this approach, the carboxylic acid is converted into a more reactive form, an "active ester," by reacting it with an alcohol containing an electron-withdrawing group (e.g., N-hydroxysuccinimide or p-nitrophenol). nih.govthieme-connect.de For instance, Boc-protected L-3-(2′-thienyl)alanine can be converted to its N-hydroxysuccinimide (NHS) ester. nih.gov This active ester is stable enough to be isolated but sufficiently reactive to undergo aminolysis with the N-terminal amine of a growing peptide chain, forming the desired peptide bond under mild conditions. nih.govthieme-connect.de

Carbodiimide Coupling Method: Carbodiimides, most notably dicyclohexylcarbodiimide (DCC), are widely used as coupling reagents. acs.org They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amino component to form the peptide bond. To improve reaction efficiency and suppress side reactions, such as racemization, additives like 1-hydroxybenzotriazole (HBt) are often included. acs.org The DCC-HBt combination is a robust and frequently employed method for coupling amino acids, including this compound, into peptide chains. acs.orgnih.gov

| Coupling Method | Reagents | Key Features |

| Active Ester | N-hydroxysuccinimide (NHS), p-nitrophenol | Forms a stable, isolable activated ester. Reaction proceeds via aminolysis. nih.govthieme-connect.de |

| Carbodiimide | Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HBt) | Forms a highly reactive O-acylisourea intermediate. HBt is added to reduce side reactions and racemization. acs.org |

Strategic Utilization of Amino Protecting Groups (e.g., Fmoc, Boc)

In the realm of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the α-amino functionality is paramount to prevent undesirable side reactions and ensure the formation of the correct peptide sequence. americanpeptidesociety.org The two most prevalent strategies involve the use of the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protecting groups. americanpeptidesociety.org

The Fmoc group is characterized by its base-lability, typically being removed under mild basic conditions using a solution of piperidine in a solvent like dimethylformamide (DMF). americanpeptidesociety.org This approach, known as Fmoc chemistry, is widely favored in modern peptide synthesis due to its gentle deprotection conditions, which minimize the risk of side reactions and are compatible with a broad range of amino acid side chains. americanpeptidesociety.org The Fmoc protecting group allows for selective deprotection, which enhances the efficiency of the reaction. scbt.com Fmoc-β-(3-thienyl)-L-alanine is a key derivative used in peptide synthesis and drug development, offering enhanced stability and bioactivity. chemimpex.com The thienyl group within this compound introduces distinct electronic properties that can facilitate specific π-π stacking interactions, influencing the folding and stability of the resulting peptide. scbt.com

Conversely, the Boc group is acid-labile and its removal necessitates treatment with strong acids, such as trifluoroacetic acid (TFA). americanpeptidesociety.org While historically significant, the harsher conditions of Boc chemistry can sometimes lead to peptide degradation or incomplete deprotection. americanpeptidesociety.org However, Boc-based synthesis remains relevant for specific applications, particularly for sequences that may be prone to racemization under the basic conditions of Fmoc chemistry. americanpeptidesociety.org The synthesis of D-BOC derivatives of related arylalanines has been accomplished by reacting the free D-amino acid with di-tert-butyldicarbonate in the presence of sodium hydroxide in a tert-butyl alcohol and water mixture. nih.gov

The choice between the Fmoc and Boc strategies is dictated by the specific requirements of the peptide sequence being synthesized and the desired characteristics of the final product. americanpeptidesociety.org For the synthesis of complex and longer peptides incorporating this compound, the Fmoc strategy is generally preferred due to its milder conditions and high efficiency. americanpeptidesociety.org

Table 1: Comparison of Fmoc and Boc Protecting Groups in Peptide Synthesis

| Feature | Fmoc Strategy | Boc Strategy |

| Protecting Group | Fluorenylmethyloxycarbonyl | Tert-butyloxycarbonyl |

| Deprotection Condition | Base-labile (e.g., Piperidine in DMF) americanpeptidesociety.org | Acid-labile (e.g., Trifluoroacetic Acid) americanpeptidesociety.org |

| Advantages | Mild deprotection conditions, reduced side reactions, suitable for long and complex peptides. americanpeptidesociety.org | Useful for sequences prone to racemization under basic conditions. americanpeptidesociety.org |

| Disadvantages | Potential for racemization in sensitive sequences. americanpeptidesociety.org | Harsher conditions can lead to peptide degradation. americanpeptidesociety.org |

Chiral Separation and Enantiomeric Purity Enhancement Strategies for Thienylalanines

The biological activity of chiral molecules is often enantiomer-dependent, making the production of enantiomerically pure compounds a critical aspect of pharmaceutical and chemical research. chiralpedia.comnih.gov For thienylalanines, achieving high enantiomeric purity is essential for their application in areas like drug development. nih.gov Various strategies have been developed for the chiral separation and enhancement of enantiomeric purity of amino acids, including thienylalanine.

One common approach is enzymatic resolution . This method leverages the stereoselectivity of enzymes to differentiate between enantiomers. For instance, the enzymatic resolution of DL-arylamino acid ethyl esters, including a benzo[b]thienyl derivative, has been shown to yield a separable mixture of the N-acetyl-L-amino acid and the unreacted D-amino acid derivative. nih.govresearchgate.net Subsequent acidic hydrolysis of the D-amino acid derivative affords the corresponding D-amino acid. nih.gov

Chiral chromatography , particularly high-performance liquid chromatography (HPLC), is a powerful and widely used technique for both analytical assessment of enantiomeric purity and preparative separation of enantiomers. chiralpedia.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.net The optical purity of D-amino acids, for example, can be established by HPLC analysis after derivatization with agents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.gov The separation of enantiomers can be monitored spectrophotometrically. researchgate.net

Other methods for preparing enantiomerically pure thienylalanines include asymmetric synthesis, where a chiral auxiliary or catalyst is used to direct the formation of one enantiomer over the other. For example, the enantioselective synthesis of Fmoc-L-3-(2-benzothienyl)alanine has been achieved through the diastereoselective alkylation of a glycine equivalent. researchgate.net This multi-step process involves the stereoselective alkylation of a chiral starting material, followed by hydrolysis and protection of the amino group to yield the desired enantiomerically pure Fmoc-amino acid. researchgate.net

Table 2: Strategies for Chiral Separation and Purity Enhancement of Thienylalanines

| Strategy | Description | Key Features |

| Enzymatic Resolution | Utilizes the stereospecificity of enzymes to separate enantiomers. nih.govresearchgate.net | Can provide high enantiomeric excess; involves conversion of one enantiomer to a separable derivative. nih.gov |

| Chiral HPLC | Employs a chiral stationary phase to differentially retain enantiomers. chiralpedia.comresearchgate.net | Highly versatile for both analytical and preparative scale separations; requires a suitable chiral column and mobile phase. researchgate.net |

| Asymmetric Synthesis | Synthesizes a specific enantiomer using chiral reagents or catalysts. researchgate.net | Can provide high enantiomeric purity directly from achiral precursors; often involves multiple synthetic steps. researchgate.net |

Design and Synthesis of this compound Derivatives and Analogues

The structural modification of this compound allows for the creation of novel derivatives and analogues with tailored properties for various applications in materials science and medicinal chemistry.

Preparation of β-Homologues (e.g., Fmoc-(3-thienyl)-L-β-homoalanine)

The synthesis of β-amino acids, such as Fmoc-(3-thienyl)-L-β-homoalanine, introduces an additional carbon atom into the amino acid backbone. These β-homologues are of significant interest as they can induce unique secondary structures, like helices and turns, in peptides. Fmoc-β-(3-thienyl)-Ala-OH is a notable building block in peptide synthesis, featuring a β-amino acid structure and a thienyl side chain. scbt.com The thienyl group in this molecule provides specific electronic characteristics that can promote π-π interactions, thereby influencing the folding and stability of the peptide. scbt.com The Fmoc protecting group facilitates its incorporation into peptide chains with high efficiency. scbt.com

Synthesis of Bis-Amino Acid Scaffolds Incorporating Oligothiophene and Benzoxazole Units

The design and synthesis of more complex molecular architectures, such as bis-amino acid scaffolds, can lead to molecules with specific conformational preferences and functionalities. While the direct synthesis of a bis-amino acid scaffold incorporating both oligothiophene and benzoxazole units specifically derived from this compound is not explicitly detailed in the provided search results, the principles of synthesizing bis-amino acid scaffolds are established. For instance, the synthesis of a novel bis-amino acid has been reported, which is designed to create a tightly curved structure when assembled into oligomers. nih.gov This involves coupling monomers through amide bonds to form a spiro-ladder oligomer. nih.gov Similarly, bispidine, a rigid bicyclic molecule, has been used as a scaffold to which amino acids are conjugated, creating constrained amino acid surrogates. plos.org These examples demonstrate the feasibility of constructing complex scaffolds by linking amino acid units, a strategy that could be applied to this compound to create novel materials with defined three-dimensional structures.

Biological Activity and Pharmacological Investigations of 3- 3-thienyl -l-alanine and Its Derivatives

Interactions with Biological Receptors and Systems

The structural characteristics of 3-(3-Thienyl)-L-alanine make it a compound of interest for neuroscience research. chemimpex.com Its similarity to natural amino acids suggests potential interactions with various biological targets within the central nervous system.

Receptor Binding Studies in Neurological Contexts

While the thienyl group is utilized in ligands designed for neurological targets, such as derivatives that bind to the NMDA receptor, specific receptor binding data for the parent compound this compound is not extensively detailed in the available literature. mdpi.comcapes.gov.br Research has explored the binding requirements of related molecules; for instance, studies on L-alanine taste receptors in the channel catfish have detailed how modifications to the amino acid structure affect receptor binding, noting that increased volume of the sidechain generally reduces activity. nih.gov However, direct binding assays and affinity values for this compound on specific neurological receptors remain a subject for further investigation.

Modulation of Neurotransmitter Systems in Neuroscience Research

The structural features of this compound make it a candidate for studies involving neurotransmitter systems. chemimpex.com Its incorporation into more complex molecules is a strategy in drug discovery to influence biological pathways. chemimpex.com The metabolism of amino acids is fundamental to the synthesis of key neurotransmitters such as dopamine and serotonin, a process reliant on cofactors like tetrahydrobiopterin (BH4) and rate-limiting enzymes like tyrosine hydroxylase. nih.govnih.gov Although there is a clear rationale for investigating its effects, specific research detailing the direct modulatory impact of this compound on the synthesis, release, or reuptake of specific neurotransmitters is not prominently featured in current research literature.

Angiotensin-Converting Enzyme (ACE) Inhibition Studies

A significant area of pharmacological investigation for derivatives of this compound is in the field of cardiovascular medicine, specifically as inhibitors of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.

Design and Evaluation of Peptidomimetic ACE Inhibitors (e.g., 3-(3-Thienyl)-L-alanyl-ornithyl-proline, TOP)

Researchers have designed and synthesized a novel peptidomimetic ACE inhibitor, 3-(3-thienyl)-L-alanyl-ornithyl-proline, commonly referred to as TOP. nih.govdovepress.com This molecule was specifically engineered to improve upon earlier ACE inhibitors like captopril. nih.gov A key design feature of TOP is the absence of a free sulfhydryl group, which in other inhibitors can lead to oxidation and undesirable side effects. nih.govdovepress.com The inclusion of the cyclic, sulfur-containing thienyl ring from this compound, along with the unnatural amino acid ornithine, is intended to confer resistance to breakdown by proteolysis, potentially offering improved stability. nih.govdovepress.com

Antihypertensive Efficacy in Animal Models (e.g., Spontaneously Hypertensive Rats, L-NAME-induced Hypertensive Rats)

The antihypertensive properties of TOP have been evaluated in established animal models of hypertension. nih.govresearchgate.net Previous studies indicated that TOP demonstrated a superior antihypertensive effect in spontaneously hypertensive rats (SHR), a model where the renin-angiotensin-aldosterone system is implicated, when compared to captopril. nih.govdovepress.comresearchgate.net

Further investigation in N(G)-nitro-L-arginine methyl ester (L-NAME)-induced hypertensive rats, a model of NO-deficient hypertension, showed that treatment with TOP prevented the development of hypertension. nih.govnih.gov In these studies, TOP was found to be more effective than captopril at a dose that was 50% lower. nih.govnih.gov

Interactive Table 1: Antihypertensive Efficacy of TOP in L-NAME-Induced Hypertensive Rats (Values are representative of findings reported in scientific literature and may be subject to experimental variability)

| Treatment Group | Initial Systolic Blood Pressure (mmHg) | Final Systolic Blood Pressure (mmHg) |

|---|---|---|

| Control | ~115 | ~115 |

| L-NAME | ~115 | ~153-160 |

| L-NAME + TOP | ~115 | Prevented significant increase |

Impact on Endothelial Vasodilation and Nitric Oxide Pathways

Beyond its ACE-inhibiting activity, TOP has been investigated for its effects on the nitric oxide (NO) pathway, which plays a critical role in regulating vascular tone and blood pressure. nih.govresearchgate.net Chronic administration of L-NAME depletes NO, leading to hypertension. nih.gov In studies using the L-NAME model, treatment with TOP resulted in a better restoration of NO levels compared to captopril. nih.govnih.gov

In vitro vasorelaxation assays using pre-contracted, endothelium-intact aortic rings from L-NAME treated rats demonstrated that acetylcholine-induced relaxation was significantly impaired. nih.gov Treatment with TOP improved this endothelium-dependent vasodilation, showing a slightly better response than that observed with captopril. nih.gov This suggests that the antihypertensive effect of TOP involves not only ACE inhibition but also favorable modulation of the L-arginine-NO pathway, a crucial mechanism for maintaining endothelial function. nih.govdovepress.com

Interactive Table 2: Endothelium-Dependent Vasorelaxation in Aortic Rings (Values represent maximal relaxation induced by Acetylcholine at 10⁻⁴ M as reported in the study)

| Aortic Rings from Rat Group | Maximal Relaxation (%) |

|---|---|

| Control | 58% |

| L-NAME | 16% |

| L-NAME + TOP | 40% |

Hepatoprotective Effects Associated with ACE Inhibition

Recent research has highlighted the potential of derivatives of this compound as potent angiotensin-converting enzyme (ACE) inhibitors with significant hepatoprotective effects. A novel sulfur-containing ACE inhibitor, 3-(3-thienyl)-l-alanyl-ornithyl-proline (TOP), has been a particular subject of investigation. nih.govnih.govresearchgate.net

In studies involving rats with hypertension induced by N(G)-nitro-l-arginine methyl ester (l-NAME), a nitric oxide (NO) synthase inhibitor, TOP demonstrated superior antihypertensive and hepatoprotective properties compared to the standard ACE inhibitor, captopril. nih.govnih.govresearchgate.net Chronic inhibition of NO synthase leads to hypertension and can be associated with liver damage. nih.gov The administration of TOP not only prevented the development of hypertension but also showed a better ability to restore NO levels and normalize ACE activity. nih.govnih.gov

Biochemical analyses of liver tissues from these rats revealed the protective nature of TOP. nih.gov Markers of liver damage, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), were monitored. nih.govnih.gov Treatment with TOP resulted in a significant reduction in these elevated enzyme levels, indicating a protective effect on the liver. nih.gov Histopathological examinations of the liver tissues further confirmed the protective qualities of TOP in comparison to captopril. nih.gov Notably, TOP was found to be more effective at a 50% lower dose than captopril in this experimental model. nih.govresearchgate.net

The hepatotoxicity associated with l-NAME-induced hypertension was marked by a threefold increase in serum ALT levels. researchgate.net While captopril did lower ALT levels, TOP demonstrated a more complete reversal of the l-NAME-induced increase in ACE levels and a better restoration of NO levels, suggesting a more comprehensive protective mechanism. nih.govresearchgate.net

Vasopressin Analog Research

The structural modification of vasopressin, a key hormone in regulating water balance and blood pressure, has been an active area of research to develop analogs with more specific and potent activities. The incorporation of this compound into the vasopressin structure has yielded interesting pharmacological profiles.

The synthesis of [3-β-(2-Thienyl)-L-alanine]-8-lysine-vasopressin has been accomplished using solution techniques. researchgate.net This process involves the stepwise synthesis of a partially protected heptapeptide, followed by coupling with the remaining amino acid residues to form the protected nonapeptide amide. researchgate.net Subsequent deprotection yields the final vasopressin analog. researchgate.net The purification of the synthesized compound is typically achieved through partition chromatography and gel filtration. researchgate.net

The pharmacological evaluation of [3-β-(2-Thienyl)-L-alanine]-8-lysine-vasopressin has revealed a distinct activity profile compared to the parent hormone, 8-lysine-vasopressin (lypressin). researchgate.net This analog exhibits higher potencies in oxytocic, avian vasodepressor, and antidiuretic assays. researchgate.net In contrast, its pressor potency is comparable to or slightly lower than that of 8-lysine-vasopressin. researchgate.net

The substitution of the phenylalanine residue at position 3 with 3-(2-thienyl)-L-alanine leads to significant alterations in the biological activity spectrum of the vasopressin molecule. researchgate.net

Interactive Data Table: Pharmacological Activities of [3-β-(2-Thienyl)-L-alanine]-8-lysine-vasopressin

| Pharmacological Assay | Potency (units/mg) |

| Oxytocic | 19.0 +/- 0.5 |

| Avian Vasodepressor | 87 +/- 4 |

| Antidiuretic | 332 +/- 32 |

| Rat Pressor | 243 +/- 5 |

Synthesis and Biological Profiling of [3-β-(2-Thienyl)-L-alanine]-8-lysine-vasopressin

Enzyme Activity Modulation

This compound has been shown to modulate the activity of certain enzymes, most notably phenylalanine hydroxylase.

3-(2-Thienyl)-L-alanine (THA), a closely related isomer, acts as a competitive substrate analogue for human phenylalanine hydroxylase (hPAH). researchgate.net It binds to the active site of the enzyme, competing with the natural substrate, L-phenylalanine (L-Phe). researchgate.net Despite having a slightly lower binding affinity than L-Phe, THA is hydroxylated by the enzyme. researchgate.net

The binding of THA to hPAH is not merely competitive; it also functions as an allosteric activator. researchgate.net This dual role is significant in the context of the enzyme's regulation. Phenylalanine hydroxylase is known to be activated by its substrate, L-Phe, transitioning from a low-activity state to a high-activity state. researchgate.net THA mimics this activation process. researchgate.net

The binding of 3-(2-thienyl)-L-alanine to phenylalanine hydroxylase induces a significant global conformational change in the enzyme. researchgate.net This transition is similar to the one triggered by the natural substrate, L-phenylalanine, and is crucial for the enzyme's activation. researchgate.netnih.gov This conformational shift involves the transition from a "T-state" (low-activity) to a relaxed "R-state" (high-activity). nih.govportlandpress.com

Studies using surface plasmon resonance (SPR) have demonstrated that the binding of THA to hPAH results in a time-dependent increase in the refractive index, which is indicative of a slow conformational transition. nih.govportlandpress.com This response is comparable to that observed with L-Phe. nih.govportlandpress.com The full amplitude of this response requires the presence of both the N-terminal regulatory domain and the catalytic domain of the enzyme. nih.govportlandpress.com The structural changes induced by the binding of the analogue occur throughout the entire molecule, leading to a more compact structure. acs.org

Phenylalanine Hydroxylase (PheOH) as a Competitive Substrate Analogue and Allosteric Activator

Displacement of Natural Substrates from the Active Site

Research into the interaction of thienylalanine derivatives with enzyme active sites has provided valuable insights into substrate binding and enzyme mechanism. One notable example involves the displacement of a natural substrate by a thienylalanine analogue. Studies on human phenylalanine hydroxylase (PAH), a non-heme iron enzyme that converts L-phenylalanine to L-tyrosine, have utilized 3-(2-thienyl)-L-alanine (THA) as a competitive substrate analogue. researchgate.net

It was discovered that THA binds competitively to the active site, effectively displacing the natural substrate, L-phenylalanine. researchgate.net Nuclear Magnetic Resonance (NMR) studies confirmed that L-phenylalanine bound at the active site is displaced by THA. researchgate.net This displacement is significant because the binding of the substrate analogue also induces a major conformational change in the enzyme, similar to the activation triggered by L-phenylalanine itself. researchgate.net The crystal structure of the ternary complex of a truncated form of human phenylalanine hydroxylase with THA and the cofactor tetrahydrobiopterin (BH4) has been solved, providing a detailed view of the binding interactions. researchgate.netnih.gov This research demonstrates the ability of a thienylalanine derivative to mimic a natural substrate and interact directly with the catalytic machinery of an enzyme, making it a valuable tool for studying enzyme structure and function. researchgate.net

Allosteric Regulation of Mycobacterium tuberculosis ATP-Phosphoribosyltransferase (ATP-PRT)

ATP-phosphoribosyltransferase (ATP-PRT) is a crucial enzyme in the biosynthesis of the amino acid L-histidine in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. diamond.ac.ukucl.ac.uk This enzyme catalyzes the first and committed step of the histidine biosynthetic pathway. ucl.ac.ukucl.ac.uk Since this pathway is essential for Mtb and absent in humans, ATP-PRT is considered an attractive target for the development of new antibiotics. diamond.ac.ukucl.ac.ukucl.ac.uk The activity of ATP-PRT is naturally controlled through allosteric feedback inhibition by its end-product, L-histidine. ucl.ac.ukacs.org The enzyme is a hexamer that exists in equilibrium between an open, active state and a closed, inactive conformation; binding of the inhibitor L-histidine to an allosteric site, distinct from the active site, shifts this equilibrium toward the closed, inhibited state. ucl.ac.ukmanchester.ac.uknih.gov

Identification of 3-(2-Thienyl)-L-alanine (TIH) as an Allosteric Activator

In the process of searching for new allosteric regulators of Mtb ATP-PRT, researchers developed a novel screening technique called Compound Screening in the Presence of an Inhibitor (CoSPI). diamond.ac.ukucl.ac.uk This method was designed to identify molecules that are only active when the enzyme is already bound to a regulator, in this case, the natural inhibitor L-histidine. diamond.ac.uknih.gov This innovative approach led to the unexpected discovery of 3-(2-Thienyl)-L-alanine (TIH) as a rare allosteric activator of ATP-PRT. diamond.ac.ukucl.ac.ukucl.ac.ukresearchgate.net Instead of inhibiting the enzyme, TIH was found to target the allosteric binding site and produce the opposite regulatory effect, increasing the enzyme's activity. diamond.ac.uk The discovery of such an activator was significant, as allosteric activators are uncommon, and this finding opened new avenues for probing the enzyme's regulatory mechanisms. diamond.ac.ukucl.ac.uk

Kinetic and Structural Analyses of Allosteric Mechanisms

Detailed kinetic and structural studies were undertaken to understand the unprecedented activation of ATP-PRT by 3-(2-Thienyl)-L-alanine (TIH). ucl.ac.ukresearchgate.net Kinetic analyses revealed a highly unusual property: TIH preferred to bind to ATP-PRT when the enzyme was already in the presence of the inhibitor, L-histidine. diamond.ac.uk This led to the surprising finding of co-occupancy, where both the activator (TIH) and the inhibitor (L-histidine) could be bound to the enzyme's six allosteric sites simultaneously. diamond.ac.ukmanchester.ac.ukresearchgate.netnih.gov Further investigation showed that the activator was dominant over the inhibitor, causing the enzyme to become over-activated even in the presence of its natural inhibitor. diamond.ac.uk Activation by TIH was more potent when L-histidine was also present, with an 18-fold activation compared to a 6-fold activation in the absence of the inhibitor. nih.gov

Table 1: Kinetic Parameters of M. tuberculosis ATP-PRT Activation by TIH

| Parameter | Value | Description |

|---|---|---|

| AC₅₀ | 1.5 ± 0.2 mM | The concentration of TIH required for 50% of maximal activation. |

| Fold Activation | up to 433 ± 18% | The maximum percentage increase in enzyme activity induced by TIH. |

| α | 1.4 ± 0.2 | A factor representing the effect of TIH on the substrate's affinity. |

| β | 4.9 ± 0.2 | A factor representing the effect of TIH on the enzyme's maximal velocity. |

Data derived from kinetic analysis of ATP-PRT in the presence of varying concentrations of TIH. researchgate.net

Investigation of Allosteric Site Mutations and Their Impact on Enzyme Function and Stability

To further dissect the molecular basis of allosteric regulation by both L-histidine and 3-(2-Thienyl)-L-alanine (TIH), researchers generated and analyzed ATP-PRT variants with point mutations in the allosteric binding site. ucl.ac.ukucl.ac.uk These mutations were found to have a direct impact on the enzyme's stability, its catalytic activity, and its response to both the allosteric inhibitor and activator. ucl.ac.ukucl.ac.uk

Studies involving mutations adjacent to the allosteric site successfully uncoupled the two opposing regulatory functions. waikato.ac.nz It was possible to interrupt the allosteric inhibition by L-histidine while preserving the allosteric activation by TIH. waikato.ac.nz This demonstrated that the mechanisms for inhibition and activation, despite occurring at the same site, could be separated. waikato.ac.nz Further analysis through kinetic assays, crystallography, and molecular dynamics simulations of these mutants identified two key residues, Glutamate-18 (Glu-18) and Arginine-27 (Arg-27), that appear to differentiate between activation and inhibition. waikato.ac.nz These residues rotate and form different interactions depending on whether L-histidine or TIH is bound, suggesting this specific interaction may act as a switch that determines the regulatory outcome. waikato.ac.nz Engineering ATP-PRT variants that are resistant to L-histidine inhibition leads to overproduction of histidine, which has been shown to reduce the growth of M. tuberculosis, highlighting that metabolic activation can be a potential antibiotic strategy. researchgate.net

Table 2: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 3-(2-Thienyl)-L-alanine | THA, TIH |

| L-Phenylalanine | L-Phe |

| L-Tyrosine | L-Tyr |

| L-Histidine | L-His |

| ATP-phosphoribosyltransferase | ATP-PRT |

| 3-(3-thienyl)-L-alanyl-ornithyl-proline | TOP |

| Tetrahydrobiopterin | BH4 |

| N(G)-nitro-L-arginine methyl ester | L-NAME |

Enzymatic and Biochemical Pathway Studies Involving 3- 3-thienyl -l-alanine

Role in Protein Interactions and Enzyme Dynamics for Metabolic Insight

The incorporation of noncanonical amino acids like 3-(3-Thienyl)-L-alanine into proteins is a powerful tool for investigating protein structure and function. Studies have shown that the substitution position of the sulfur atom in the thienyl ring influences the efficiency of its incorporation into proteins by pyrrolysyl-tRNA synthetase (PylRS) variants. nih.gov Specifically, 3-(2-thienyl)-L-alanine demonstrates higher incorporation efficiency compared to this compound, highlighting the sensitivity of the enzyme's active site to the precise positioning of the thiophene group. nih.gov

Molecular docking and dynamics simulations have been employed to understand how these substitutions affect enzyme catalysis. nih.gov These studies reveal that while both isomers can fit into the active site of PylRS, subtle differences in their orientation and interaction with key residues can impact the efficiency of the aminoacylation reaction. nih.gov This provides a deeper understanding of the enzyme's substrate specificity and the dynamics of protein synthesis. By observing how the enzyme accommodates these unnatural amino acids, researchers can infer the conformational changes and interactions that are crucial for its normal catalytic function.

Contribution to the Understanding of Metabolic Pathways and Cellular Functions

The introduction of this compound and its derivatives into biological systems has proven instrumental in elucidating the mechanisms of several critical metabolic pathways.

Renin-Angiotensin-Aldosterone System (RAAS) Modulation in Cardiovascular Physiology

The Renin-Angiotensin-Aldosterone System (RAAS) is a crucial hormonal cascade that regulates blood pressure and fluid balance. clevelandclinic.orgnih.gov Dysregulation of this system is a key factor in the development of hypertension and other cardiovascular diseases. dovepress.comresearchgate.net Angiotensin-converting enzyme (ACE) is a central component of the RAAS, and its inhibition is a major therapeutic strategy for managing hypertension. dovepress.comresearchgate.net

A novel ACE inhibitor, 3-(3-thienyl)-L-alanyl-ornithyl-proline (TOP), which incorporates the this compound moiety, has been developed and studied for its effects on the RAAS. dovepress.comresearchgate.netnih.gov Research has shown that TOP effectively inhibits ACE, leading to a reduction in blood pressure in hypertensive models. dovepress.comresearchgate.net These studies underscore the potential of using this compound as a scaffold for designing potent and specific enzyme inhibitors that can modulate the RAAS and offer therapeutic benefits in cardiovascular disorders. nih.govdovepress.comresearchgate.net

L-Arginine Nitric Oxide (NO) Pathway Involvement in Vascular Tone Regulation

The L-arginine nitric oxide (NO) pathway is another critical system involved in regulating vascular tone and blood pressure. dovepress.commdpi.com Nitric oxide, a potent vasodilator, is synthesized from L-arginine by nitric oxide synthase (NOS). dovepress.comyoutube.com Studies have investigated the interplay between the RAAS and the L-arginine NO pathway and the effects of compounds containing this compound on both systems.

The ACE inhibitor TOP, derived from this compound, has been shown to not only inhibit ACE but also to positively influence the L-arginine NO pathway. dovepress.comresearchgate.netnih.gov In hypertensive rat models, treatment with TOP was found to restore nitric oxide levels. dovepress.comresearchgate.net This suggests that the benefits of this compound may extend beyond simple ACE inhibition to include the enhancement of NO-mediated vasodilation. This dual action highlights the complex interactions between these two major blood pressure regulating systems and the potential for multi-target therapeutic approaches. dovepress.comresearchgate.net

L-Histidine Biosynthetic Pathway in Pathogenic Microorganisms (e.g., Mycobacterium tuberculosis)

The L-histidine biosynthetic pathway is essential for the survival of many pathogenic bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. ucl.ac.uk This pathway is absent in humans, making its enzymes attractive targets for the development of new antibiotics. ucl.ac.ukdiamond.ac.uk One of the key enzymes in this pathway is ATP-phosphoribosyltransferase (ATP-PRT). ucl.ac.ukdiamond.ac.uk

Interestingly, a related compound, 3-(2-thienyl)-L-alanine (TIH), has been identified as an allosteric activator of ATP-PRT in M. tuberculosis. ucl.ac.ukdiamond.ac.uk While not the 3-thienyl isomer, this finding is significant as it demonstrates that thienyl-L-alanine derivatives can modulate the activity of this critical bacterial enzyme. diamond.ac.uk The activation of this enzyme, contrary to the typical inhibition strategy, can lead to metabolic disruption and bactericidal effects. diamond.ac.ukresearchgate.net This opens up new avenues for antibiotic discovery by targeting the allosteric sites of essential enzymes and exploring activation as a novel mechanism of action.

L-Alanine Degradation Pathways and Transamination Processes

L-alanine is a central amino acid in metabolism, and its degradation is a key process for energy production and nitrogen balance. nih.govontosight.ai The primary route for L-alanine degradation is through transamination, a reaction catalyzed by aminotransferases (also known as transaminases), which converts L-alanine to pyruvate. creative-peptides.comnih.gov

Studies on aminotransferases have shown that these enzymes can exhibit broad substrate specificity, and analogs of natural amino acids can often serve as substrates. researchgate.net While direct studies on the degradation of this compound by these pathways are not extensively detailed, the enzymatic synthesis of L-thienylalanines has been achieved through transamination reactions using genetically engineered microorganisms. researchgate.net This indicates that aminotransferases can recognize and process the thienylalanine structure, suggesting that this compound could potentially enter and be metabolized through L-alanine degradation pathways. The efficiency of such a process would depend on the specific aminotransferase and the organism.

Activation of Dormant Metabolic Pathways (e.g., D-Alanine Synthesis in Bacillus licheniformis)

Metabolic engineering often involves the activation of dormant or silent metabolic pathways to produce valuable compounds. In Bacillus licheniformis, an industrial microorganism, researchers have worked on engineering strains for the high-temperature production of L-alanine. nih.govresearchgate.netnih.gov A key challenge in this process can be the requirement for D-alanine, a component of the bacterial cell wall, which is typically synthesized from L-alanine. nih.govresearchgate.net

Applications of 3- 3-thienyl -l-alanine in Medicinal Chemistry and Drug Discovery

Utilization as Building Blocks for Novel Pharmaceutical Agents

3-(3-Thienyl)-L-alanine serves as a crucial building block in the synthesis of innovative pharmaceutical agents. chemimpex.comgoogle.com Its structure, which includes a thiophene ring, contributes to enhanced biological activity, making it a valuable component in drug development. chemimpex.com This amino acid derivative is particularly noted for its utility in creating new drugs aimed at treating neurological disorders and metabolic diseases. chemimpex.com The incorporation of this compound into molecules can also lead to improved structural properties such as increased solubility and bioavailability, which are critical for the efficacy of drug candidates. chemimpex.com

The versatility of this compound is further highlighted by its use in the synthesis of complex peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protected form, Fmoc-3-(3-thienyl)-L-alanine, is widely employed in peptide synthesis. chemimpex.com The Fmoc group facilitates the efficient incorporation of the amino acid into peptide chains, allowing for the creation of molecules with enhanced stability and bioactivity. chemimpex.com This has opened up new avenues in drug discovery, enabling researchers to design compounds that target specific biological pathways. chemimpex.com

Rational Design of Enzyme Inhibitors and Modulators with Enhanced Selectivity

The unique thiophene moiety of this compound makes it a valuable tool in the rational design of enzyme inhibitors and modulators with improved selectivity. chemimpex.com This structural feature can be leveraged to design more effective inhibitors compared to similar compounds. chemimpex.com The process of rational drug design utilizes the three-dimensional structure of an enzyme's active site to predict which molecules could act as potential inhibitors. infinitabiotech.com This iterative cycle of design, testing, and refinement helps to optimize the binding of the inhibitor to the enzyme. infinitabiotech.com

An example of its application is in the development of inhibitors for indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune tolerance. Studies have shown that β-[3-benzo(b)thienyl]-dl-alanine, a related compound, acts as a competitive inhibitor for IDO. acs.org Similarly, novel angiotensin-converting enzyme (ACE) inhibitors have been developed incorporating this compound. One such peptidomimetic, 3-(3-thienyl)-l-alanyl-ornithyl-proline (TOP), was designed to be a potent and proteolysis-resistant ACE inhibitor. nih.govnih.gov

Development of Peptidomimetics for Targeted Therapeutic Interventions

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. This compound is a valuable component in the development of these targeted therapeutic agents. nih.govnih.gov

A notable example is the development of a novel angiotensin-converting enzyme (ACE) inhibitor, 3-(3-thienyl)-l-alanyl-ornithyl-proline (TOP). nih.govnih.gov This peptidomimetic was designed to be resistant to breakdown by proteases due to the presence of the cyclic sulfur-containing thienyl ring and the unnatural amino acid ornithine. nih.gov Studies in hypertensive rats demonstrated that TOP was effective in preventing the development of hypertension. nih.govnih.gov

Strategies for Enhanced Solubility and Bioavailability in Drug Candidates

A significant challenge in drug development is the poor aqueous solubility of many new chemical entities, which can limit their bioavailability and therapeutic effectiveness. nih.govmdpi.com Various formulation strategies are employed to overcome this hurdle, including the use of lipid-based delivery systems, particle size reduction, and the creation of amorphous solid dispersions. nih.govmdpi.com

The incorporation of this compound into drug candidates can inherently improve their physicochemical properties. chemimpex.com Its structural characteristics can contribute to increased solubility and bioavailability. chemimpex.com Furthermore, the development of peptidomimetics containing this amino acid can lead to molecules with better stability in biological systems. chemimpex.comnih.gov For instance, modifying peptides with β-amino acids, a strategy used in creating peptidomimetics, can enhance their therapeutic potential by overcoming limitations in their physical characteristics. researchgate.net

| Strategy | Description | Potential Advantage for this compound containing compounds |

| Lipid-Based Formulations | Incorporating the drug into inert lipid vehicles like oils or self-emulsifying systems. nih.gov | Can improve the absorption of hydrophobic drug candidates. |

| Particle Size Reduction | Decreasing the particle size to increase the surface area and dissolution rate. mdpi.com | Enhances the dissolution of poorly soluble compounds. |

| Amorphous Solid Dispersions | Dispersing the drug in a hydrophilic carrier matrix in an amorphous state. mdpi.com | Can lead to higher apparent solubility and dissolution rates. |

| Chemical Modification | Creating prodrugs or salt forms to alter physicochemical properties. mdpi.com | The inherent properties of this compound can be leveraged. |

Peptidomimetic Macrocycles for Secondary Structure Stabilization and Protein-Protein Interaction Modulation (e.g., p53-MDM2/MDMX Inhibition)

Protein-protein interactions (PPIs) are crucial in many cellular processes and are attractive targets for therapeutic intervention. A key example is the interaction between the tumor suppressor protein p53 and its negative regulators, MDM2 and MDMX. google.comgoogleapis.comnih.gov Inhibiting this interaction can restore p53 function and trigger apoptosis in cancer cells. googleapis.comnih.gov

Peptidomimetic macrocycles are a class of molecules designed to mimic the alpha-helical structure of peptides that mediate PPIs. google.com These macrocycles are stabilized by intramolecular cross-links, which enhances their biological activity compared to their linear counterparts. google.com this compound can be incorporated into these macrocyclic structures to modulate their properties. googleapis.com These p53-based peptidomimetic macrocycles have been developed to inhibit the p53-MDM2/MDMX interaction and have shown potential in treating cancers and other hyperproliferative diseases. google.comgoogleapis.comgoogle.com These macrocycles are designed to be protease-resistant and cell-permeable, allowing them to activate p53 intracellularly. wipo.int

Potential in Novel Antibiotic Development Targeting Essential Microbial Enzymes

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. nih.gov One promising strategy is to target essential microbial enzymes that are absent in humans. nih.gov Alanine racemase, an enzyme crucial for bacterial cell wall synthesis, is one such target. nih.gov This enzyme converts L-alanine to D-alanine, a key component of peptidoglycan. nih.gov

While direct studies on this compound as an alanine racemase inhibitor are not prominent in the provided results, the principle of using amino acid analogs to inhibit essential bacterial enzymes is well-established. For example, some amino acid derivatives have shown antimicrobial activity against multidrug-resistant pathogens, particularly Gram-positive bacteria. plos.org The development of novel antibiotic families through computer-aided drug design targeting essential enzymes like holo-acyl carrier protein synthase (AcpS) has also proven successful. nih.gov This rational approach could potentially be applied to design this compound-based inhibitors for essential microbial enzymes.

Strategies for Targeted Drug Delivery Systems and Advanced Diagnostic Tool Development via Bioconjugation

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing side effects. researchgate.net This can be achieved by conjugating the drug to a targeting moiety, such as a peptide or antibody, that specifically binds to receptors overexpressed on cancer cells. researchgate.netgoogle.com

This compound can be incorporated into peptides used for targeted drug delivery. researchgate.net For instance, in the development of bombesin receptor antagonists for tumor imaging and therapy, β-(2-thienyl)-L-alanine (a positional isomer) was used to modify the peptide sequence to enhance its properties. researchgate.net The use of bioconjugation techniques allows for the attachment of biomolecules to other molecules or surfaces, and Fmoc-protected amino acids like Fmoc-3-(3-thienyl)-L-alanine are utilized in these processes. chemimpex.com These strategies enable the development of advanced diagnostic tools and targeted drug delivery systems. researchgate.netgoogle.com

Role in Peptidomimetic and Supramolecular Chemistry

Incorporation into Peptide Chains for Enhanced Conformational Stability and Bioactivity

The introduction of unnatural amino acids into peptide sequences is a widely used strategy to enhance their therapeutic potential. rsc.org Peptides often suffer from poor metabolic stability due to degradation by proteases and can adopt multiple conformations, only one of which might be biologically active. Incorporating 3-(3-thienyl)-l-alanine can address these limitations.

The bulky and rigid thiophene side chain restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation. This pre-organization can lead to a higher binding affinity for its biological target. acs.orguq.edu.au Furthermore, the unnatural side chain can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's half-life in biological systems. Research has shown that replacing natural amino acids with analogues like 2-thienylalanine, a close structural relative, can significantly increase the stability of antimicrobial peptides. nih.gov The unique thiophene structure is leveraged in drug development to create compounds that target specific biological pathways, with the potential to modulate the activity of enzymes or receptor binding. chemimpex.comchemimpex.com For example, a tellurium-containing analogue of thienylalanine, which acts as a phenylalanine surrogate, was successfully incorporated into proteins, demonstrating the biological machinery's ability to utilize such mimics for protein synthesis. nih.gov

| Peptide/Protein System | Incorporated Amino Acid | Observed Effect | Research Focus |

| Antimicrobial Peptide | β-2-thienylalanine | Increased protease stability | Enhancing peptide therapeutics |

| General Peptides | Fmoc-3-(3-thienyl)-L-alanine | Enhanced stability and bioactivity | Drug development, inhibitor design chemimpex.com |

| Green Fluorescent Protein | 2-thienyl-Ala | Successful incorporation as a probe | Probing protein structure and function rsc.org |

| Tellurium-labeled proteins | l-2-tellurienylalanine (TePhe) | Acted as a phenylalanine surrogate for in-vivo protein synthesis monitoring | Development of novel bio-analytical tools nih.gov |

Development of Peptide Conformation-Restricting and Cross-Linking Elements

Controlling peptide conformation is crucial for designing potent and selective therapeutics. The thienyl side chain of this compound serves as a powerful conformation-restricting element. acs.orgrsc.org Its size and shape, differing from natural aromatic amino acids, force the peptide backbone to adopt specific dihedral angles, which can induce or stabilize secondary structures like β-turns or helical folds. rsc.org Studies on peptides containing 3-aminothiophenecarboxylic acid, another constrained heterocyclic amino acid, have shown its ability to induce helical architecture stabilized by the conformational restrictions of the individual amino acids. rsc.org

While this compound primarily restricts conformation through steric influence, the concept of cross-linking offers a more permanent method to stabilize a desired peptide structure, such as an α-helix. This is often achieved by covalently linking the side chains of two amino acids within the peptide sequence. lifetein.comnih.gov Common strategies include forming lactam bridges between acidic (Asp, Glu) and basic (Lys) residues or using specialized unnatural amino acids designed for photochemical or chemical cross-linking, such as p-benzoyl-l-phenylalanine. nih.gov Although this compound is not typically a direct participant in such covalent cross-links, its role in pre-organizing the peptide into a specific conformation can facilitate these subsequent cross-linking reactions. Moreover, the thiophene ring itself presents a potential site for functionalization that could be adapted for novel cross-linking strategies.

Utilization in Bioconjugation Techniques for Molecular Labeling and Functionalization

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a peptide or protein. This technique is fundamental for creating diagnostic tools, targeted drug delivery systems, and research probes. chemimpex.comchemimpex.com Unnatural amino acids are invaluable tools in this context as they can introduce unique chemical handles into a protein that are not present in the 20 canonical amino acids. rsc.orgresearchgate.net

This compound can be utilized in bioconjugation strategies. chemimpex.com The thiophene ring is a chemically addressable moiety. It can undergo reactions like electrophilic substitution or metal-catalyzed cross-coupling, allowing for the site-specific attachment of other molecules, such as drugs, imaging agents, or polyethylene glycol (PEG) to improve solubility and circulation time. The ability to incorporate this amino acid at a specific position in a peptide sequence using standard synthesis methods provides precise control over the location of the conjugation, which is critical to preserving the peptide's biological activity. abcam.com This site-specific labeling avoids the often random modification of common residues like lysine or cysteine, which may be present in multiple locations, including the active site. rsc.orgabcam.com

Design and Synthesis of Fluorescent Probes for Biological Systems

Fluorescent probes are essential tools for visualizing and quantifying biological processes in real-time. rsc.orgnih.gov While natural amino acids like tryptophan have intrinsic fluorescence, their optical properties are often suboptimal for complex biological imaging due to low quantum yields and excitation wavelengths that overlap with cellular autofluorescence. rsc.org This has driven the development of synthetic fluorescent amino acids that can be incorporated into peptides and proteins. mdpi.com

| Probe Design Strategy | Key Components | Principle of Operation | Example Application |

| Environment-Sensitive Probes | Pharmacophore + Linker + Fluorophore (e.g., BODIPY-thienyl) | Fluorescence is "turned on" or shifts upon binding to a target, sensing a change in the local environment (e.g., polarity). | Real-time monitoring of ligand-receptor binding. acs.org |

| FRET-Based Probes | Donor Fluorophore + Acceptor Fluorophore separated by a cleavable peptide sequence | A change in distance between donor and acceptor upon an event (e.g., enzyme cleavage) results in a change in Förster Resonance Energy Transfer. | Enzyme activity assays. |

| Conjugated Oligomers | Luminescent Conjugated Oligothiophenes (LCOs) functionalized with amino acids | The flexible thiophene backbone binds to protein aggregates, and the resulting fluorescence emission spectrum reveals structural heterogeneity. | Staining and spectral discrimination of amyloid plaques in Alzheimer's disease. diva-portal.orgresearchgate.net |

| Integrated Fluorophore | Amino acid chemically transformed into a larger conjugated system | The amino acid itself is the fluorophore, allowing direct incorporation into a peptide via SPPS without a separate conjugation step. | Site-specific labeling of peptides to study structure-function relationships. rsc.org |

Advanced Characterization and Computational Approaches for 3- 3-thienyl -l-alanine Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of molecular structures and properties. Different spectroscopic techniques probe various aspects of molecular behavior, from bond vibrations to electronic transitions, offering a holistic view of the compound's characteristics.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-(3-Thienyl)-L-alanine, like other amino acids, displays characteristic absorption bands corresponding to its key functional moieties. google.comijsr.net

The spectrum is typically characterized by a broad absorption band in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group, often overlapping with the N-H stretching of the amine group. ijsr.net The C-H stretching vibrations of the thiophene ring and the aliphatic chain are observed in the 2850-3100 cm⁻¹ range. libretexts.org A strong absorption band around 1700-1725 cm⁻¹ is attributable to the C=O (carbonyl) stretching of the carboxylic acid. ijsr.net The presence of the thiophene ring is confirmed by C=C stretching vibrations within the ring, typically appearing in the 1400-1600 cm⁻¹ region. libretexts.org The "fingerprint region," below 1500 cm⁻¹, contains a complex pattern of bands arising from various bending and stretching vibrations, which are unique to the molecule. ijsr.net

Table 1: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Thiophene Ring |

| 3000-2850 | C-H Stretch | Aliphatic Chain |

| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid |

| ~1725-1700 | C=O Stretch | Carboxylic Acid |

| 1600-1400 | C=C Stretch | Thiophene Ring |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules in solution. It provides information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For this compound, ¹H-NMR, ¹³C-NMR, and two-dimensional techniques like Correlation Spectroscopy (COSY) are employed. google.comrsc.org

In the ¹H-NMR spectrum, the protons of the thiophene ring typically appear as multiplets in the aromatic region (δ 7.0-7.5 ppm). The α-proton (the proton on the carbon adjacent to the carboxyl and amino groups) usually resonates as a multiplet around δ 4.0-4.5 ppm. The β-protons (the CH₂ group) adjacent to the thiophene ring show signals, often as a doublet of doublets, in the range of δ 3.0-3.5 ppm. The chemical shifts can vary depending on the solvent and pH. google.com

The ¹³C-NMR spectrum provides information on the carbon framework. The carboxyl carbon is typically observed downfield, around δ 170-180 ppm. The carbons of the thiophene ring resonate in the aromatic region (δ 120-140 ppm), while the α-carbon and β-carbon appear at approximately δ 55-60 ppm and δ 30-35 ppm, respectively. mdpi.com

COSY experiments are used to establish the connectivity between protons, confirming the through-bond coupling relationships within the molecule. For instance, a COSY spectrum would show a correlation between the α-proton and the β-protons, as well as correlations between the protons on the thiophene ring. mdpi.com

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Thiophene-H | 7.0 - 7.5 | 120 - 140 |

| α-H / α-C | 4.0 - 4.5 | 55 - 60 |

| β-H / β-C | 3.0 - 3.5 | 30 - 35 |

| COOH | - | 170 - 180 |

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the thiophene ring in this compound. The position and intensity of the absorption maxima (λ_max) provide insights into the electronic structure of the molecule. mdpi.com

The UV/Vis spectrum of this compound is expected to show absorption bands characteristic of the thiophene chromophore. Typically, thiophene and its derivatives exhibit strong absorption bands in the UV region, usually below 300 nm, arising from π → π* electronic transitions within the aromatic ring. The exact position of λ_max can be influenced by the substitution on the thiophene ring and the solvent used for the analysis. mdpi.com The alanine side chain itself does not have significant absorption in the near-UV or visible range.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals. rsc.org While this compound itself is not a radical, EPR can be employed to study radical species that may be formed from it under specific conditions, such as upon irradiation. nih.govsemanticscholar.org For instance, in dosimetry studies, amino acids like alanine are irradiated to generate stable free radicals, and the intensity of the EPR signal is proportional to the radiation dose. semanticscholar.orgunit.no

In the context of biochemical studies, EPR can be used to investigate the interaction of this compound with paramagnetic centers in enzymes. For example, if it binds near a metal ion with unpaired electrons in an enzyme's active site, EPR can provide information about the binding and the electronic environment of the paramagnetic center. nih.govactaneurologica.com

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Mass Spectrometry for Molecular Identification and Peptide Sequencing

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound, elucidating its structure through fragmentation patterns, and quantifying its presence in a sample.

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for the unambiguous identification of this compound. chemicalbook.com Unlike standard mass spectrometry, HRMS provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula. mdpi.com For this compound (C₇H₉NO₂S), the calculated exact mass can be compared with the experimentally determined mass to confirm its identity with high confidence. mdpi.com

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF/TOF) Applications